molecular formula C8H8O3 B080507 Furfuryl acrylate CAS No. 10525-17-4

Furfuryl acrylate

Cat. No. B080507
CAS RN: 10525-17-4
M. Wt: 152.15 g/mol
InChI Key: BHPLCUDMENJIRS-UHFFFAOYSA-N
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Description

Furfuryl acrylate is a chemical compound with the molecular formula C8H8O3 . It is also known as 2-Furylmethyl acrylate . Another variant of this compound is 2-furfuryl acrylate, which has a slightly different molecular formula of C8H10O3 .


Synthesis Analysis

The synthesis of furfuryl acrylate involves the development of a cross-linked polymer from a highly unsaturated vegetable oil, tung oil (TO), and a bio-based acrylate, furfuryl methacrylate (FMA). The process uses the high degree of unsaturated carbon-carbon bonding in TO, synthesizing a cross-linked polymer from TO and FMA through free radical polymerization followed by Diels–Alder (DA) reaction .


Molecular Structure Analysis

The molecular structure of furfuryl acrylate is characterized by its molecular formula C8H8O3 . The average mass of the molecule is 152.147 Da, and the monoisotopic mass is 152.047348 Da .


Chemical Reactions Analysis

Furfuryl acrylate can engage in Diels–Alder couplings . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable DA equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .


Physical And Chemical Properties Analysis

Acrylates, including furfuryl acrylate, are important class of polymers that are rubbery, soft, and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat, and oil resistance .

Safety And Hazards

Furfuryl acrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may damage the unborn child. It is also suspected of damaging fertility .

Future Directions

The production of renewable biochemicals from the abundant lignocellulosic biomass is considered a practical alternative to address the issues of tremendous consumption of fossil energy resources and global climate change . Furfural, derived from the hemicelluloses in lignocellulosic materials, is regarded as a primary platform chemical for a variety of valuable fuels and chemicals . Therefore, the future direction of furfuryl acrylate could be in the development of bio-based materials, which can reduce our dependency on petroleum-based polymers .

properties

IUPAC Name

furan-2-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPLCUDMENJIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70147032
Record name Furfuryl acrylate
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Molecular Weight

152.15 g/mol
Source PubChem
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Product Name

Furfuryl acrylate

CAS RN

10525-17-4
Record name Furfuryl acrylate
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Record name Furfuryl acrylate
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Record name Furfuryl acrylate
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Record name Furfuryl acrylate
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Synthesis routes and methods

Procedure details

Furfuryl alcohol (5.3 mL, 1 eq.) was dissolved in THF (100 mL) in a dry, round bottomed flask and stirred with triethylamine (10.7 mL, 1.25 eq.). The solution was cooled to 0° C. and acryloyl chloride (5 mL, 1 eq.) was added dropwise. The mixture was stirred for 3 h at 20° C. The reaction was worked up by diluting with dichloromethane (50 mL) and filtered through a celite plug to remove the triethylammonium chloride, and the solvent was removed under vacuum. The residue was purified by silica column chromatography using tert-butylmethyl ether-hexane (1:7) (furfuryl acrylate Rf 0.51) to give an oil (7.9 g 84.5% yield). IR (cm−1): 1728 (C═O st), 3147, 3124 (═C—H st), 810, 748 (C—H δ, furan ring). 1H NMR (CDCl3, 300 MHz): δ 6.39 (dd, 1H, H-1A, J1A,1B=17.3 Hz, J1A,2=1.47 Hz), 6.10 (dd, 1H, H-1B J1B,2=10.41 Hz), 5.79 (dd, 1H, H-2), 5.10 (s, 2H, CH2) ppm. Furan ring: 6.40 (bd, 1H, H-3′, J3′,4′=3.2 Hz), 6.33 (dd, 1H, H-4′, J4′,5′=1.9 Hz), 7.39 (m, 1H, H-5′) ppm. 13C NMR (CDCl3, 75 MHz): δ 131.1, 128.0 (C-1/C-2), 165.6 (C-3), 58.0 (CH2) ppm. Furan ring: 149.4 (C-2′), 110.6, 110.5 (C-3′, C-4′), 143.2 (C-5′) ppm. CI-Mass Spectrometry. m/z: 152 (M+), 97 [(OCH2-fur)+], 81 (main peak) [(CH2-fur)+], 55 [(CH2CHCO)+]. HRMS: Theoretical molecular weight for C8H8O3 (M+) 152.047344, experimental molecular weight: 152.046924.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
84.5%

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